3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride
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Overview
Description
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride is a chemical compound belonging to the spirocyclic class of compounds. It is characterized by a unique spiro[5.5]undecane skeleton, which consists of two fused five-membered rings sharing a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for γ-aminobutyric acid type A receptors (GABAAR).
Industry: Utilized in the development of new materials with unique structural properties
Mechanism of Action
The mechanism of action of 3-ethyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to modulation of neurotransmission. The compound’s spirocyclic structure plays a crucial role in its binding affinity and selectivity for the receptor .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3,9-diazaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings
Uniqueness
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of ethyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as a GABAAR antagonist, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H23ClN2 |
---|---|
Molecular Weight |
218.77 g/mol |
IUPAC Name |
3-ethyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-2-13-9-5-11(6-10-13)3-7-12-8-4-11;/h12H,2-10H2,1H3;1H |
InChI Key |
DIOBMDMDOGXITG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CCNCC2)CC1.Cl |
Origin of Product |
United States |
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